molecular formula C17H21NO3 B6629584 (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid

(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid

Cat. No. B6629584
M. Wt: 287.35 g/mol
InChI Key: IIUHVUFWRMOCOO-MIGSVPMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid, also known as Boc-3-Phenylproline, is a synthetic amino acid that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline is not fully understood. However, studies have suggested that it may interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to modulate the immune system, improve wound healing, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for the research on (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. Another direction is to investigate its role in modulating the immune system and its potential application in immunotherapy. Additionally, further research can be conducted to optimize the synthesis method of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline and improve its selectivity and efficacy.

Synthesis Methods

The synthesis of (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline involves the reaction between Boc-protected 3-phenylalanine and bicyclo[4.1.0]hept-2-ene-7-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline.

Scientific Research Applications

(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has been widely used in scientific research due to its unique structure and potential applications in various fields. It has been used as a building block in the synthesis of peptides and peptidomimetics. (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline-containing peptides have shown promising results in drug discovery, as they exhibit improved stability, bioavailability, and selectivity. (2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acidproline has also been used as a chiral auxiliary in asymmetric synthesis, as it can induce high enantioselectivity in various reactions.

properties

IUPAC Name

(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(15-12-8-4-5-9-13(12)15)18-14(17(20)21)10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2,(H,18,19)(H,20,21)/t12?,13?,14-,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHVUFWRMOCOO-MIGSVPMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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